The compound 3,3,3-Trifluoro-DL-alanine, while not directly discussed in the provided papers, is related to the class of alanine analogs which have been studied for their biological activity and potential applications. These analogs, including 3-chloro-DL-alanine (3CA), have been investigated for their roles as antibacterial agents and enzyme inhibitors. The study of such compounds is crucial for the development of new therapeutic strategies and for understanding the biochemical pathways in which they participate.
The study of alanine analogs extends beyond their antibacterial effects. For instance, the inhibition of D-alanine:D-alanine ligase by (3-amino-2-oxoalkyl)phosphonic acids and their analogs represents a potential avenue for the development of novel antibacterial agents3. Although these specific inhibitors did not show significant antibacterial activity, their ability to inhibit an essential enzyme in peptidoglycan synthesis is a promising step towards new drug development. Additionally, the structural analog 3-Cyclohexene-1-dl-alanine has been shown to inhibit the growth of Leuconostoc dextranicum 8086, with its activity being competitively reversed by leucine4. This highlights the potential for alanine analogs to be used in studying metabolic pathways and possibly in the development of growth media that can selectively inhibit certain microorganisms.
3,3,3-Trifluoro-DL-alanine is a synthetic amino acid characterized by the molecular formula . This compound features three fluorine atoms attached to the alpha carbon, making it a trifluoromethyl-substituted derivative of alanine. Its unique structure imparts distinct chemical properties that have garnered interest in various scientific fields, including chemistry, biology, and medicine.
3,3,3-Trifluoro-DL-alanine is classified as an amino acid and is synthesized through various chemical methods. It serves as a building block in organic synthesis and as a tool in biochemical research. The compound is particularly noted for its role in enzyme studies and potential therapeutic applications due to its ability to inhibit specific enzymes .
The synthesis of 3,3,3-Trifluoro-DL-alanine typically involves the reduction of ethyl trifluoropyruvate. Two common reducing agents used in this process are 9-Borabicyclo[3.3.1]nonane (9-BBN) and diisobutylaluminum hydride (DIBAH). Following reduction, acidic hydrolysis of the resulting diastereomeric sulfinamides yields the desired amino acid .
A highly stereoselective enantiodivergent synthesis has also been reported, which allows for the production of non-racemic forms of 3,3,3-Trifluoro-DL-alanine with high enantiomeric excess . This method enhances the efficiency and specificity of the synthesis process.
The molecular structure of 3,3,3-Trifluoro-DL-alanine includes:
3,3,3-Trifluoro-DL-alanine can undergo several types of chemical reactions:
These reactions highlight the versatility of 3,3,3-Trifluoro-DL-alanine in synthetic chemistry.
The primary mechanism of action for 3,3,3-Trifluoro-DL-alanine involves its interaction with alanine racemase, an enzyme critical for bacterial cell wall synthesis. As a suicide substrate, it irreversibly binds to alanine racemase, leading to enzyme inactivation. This action disrupts the biochemical pathway involved in peptidoglycan synthesis, which is essential for bacterial growth and survival .
The compound is stable in human serum and shows poor substrate characteristics for mammalian d-amino acid oxidase, which may reduce potential side effects when considered for therapeutic applications .
The applications of 3,3,3-Trifluoro-DL-alanine are diverse:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3